
2-Bromo-1-(2-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H8BrFO. It is a halogenated alcohol, featuring both bromine and fluorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluorophenyl)ethanol typically involves the bromination of 2-fluorophenylethanol. One common method is the reaction of 2-fluorophenylethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable brominating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-fluorophenyl)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-fluorophenylethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 2-Fluoro-1-phenylethanol.
Oxidation: 2-Bromo-1-(2-fluorophenyl)ethanone.
Reduction: 2-Fluorophenylethanol.
科学的研究の応用
2-Bromo-1-(2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(2-fluorophenyl)ethanol involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The alcohol group can form hydrogen bonds, further affecting its behavior in chemical and biological systems.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2-chlorophenyl)ethanol
- 2-Bromo-1-(2-methylphenyl)ethanol
- 2-Bromo-1-(2-nitrophenyl)ethanol
Uniqueness
2-Bromo-1-(2-fluorophenyl)ethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
分子式 |
C8H8BrFO |
|---|---|
分子量 |
219.05 g/mol |
IUPAC名 |
2-bromo-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2 |
InChIキー |
ATULJZJQJFRUFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(CBr)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


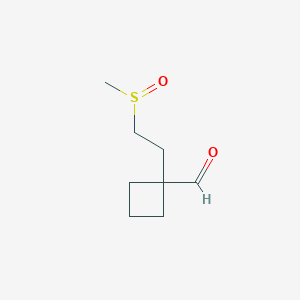
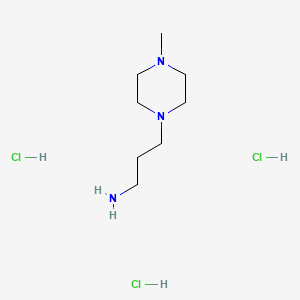
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
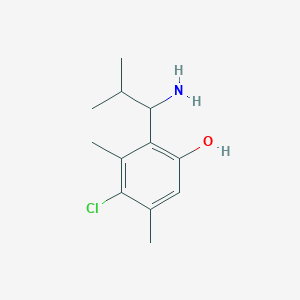
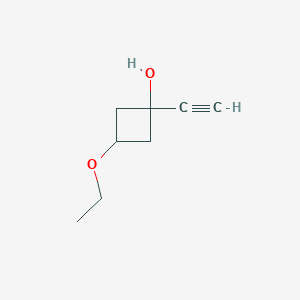
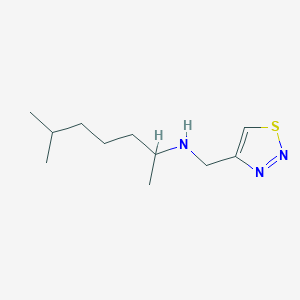
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
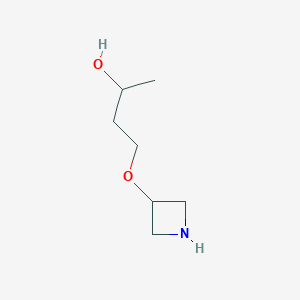
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)

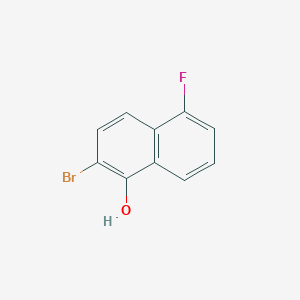
![4-[(4-Amino-1H-1,2,3-triazol-1-YL)methyl]phenol](/img/structure/B15274522.png)
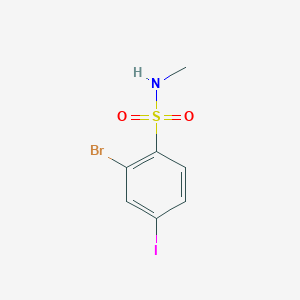
![(4-Methoxybutyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B15274535.png)
